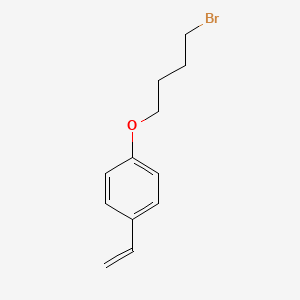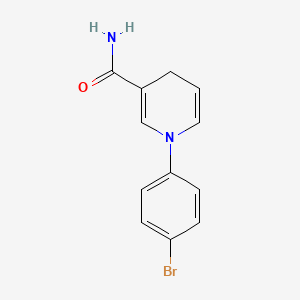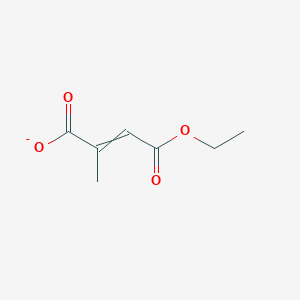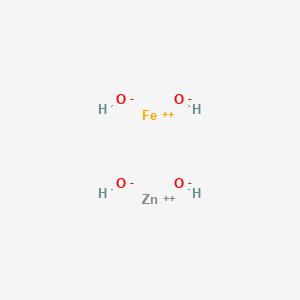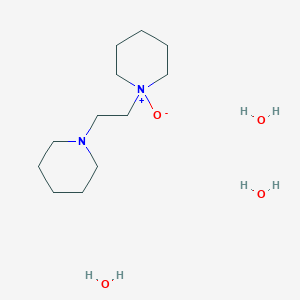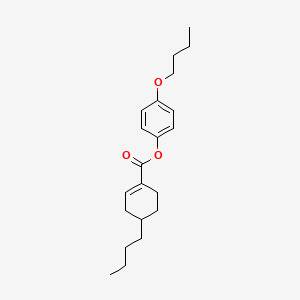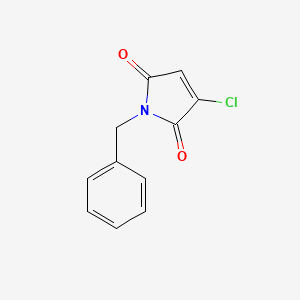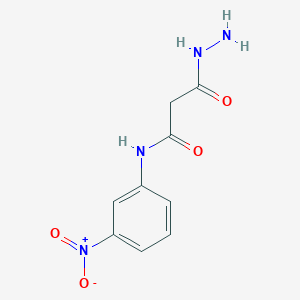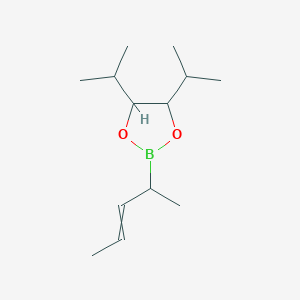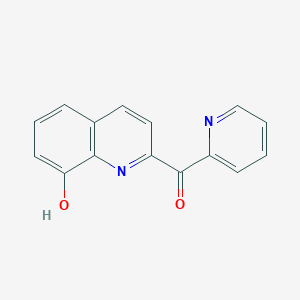
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone is an organic compound that features both quinoline and pyridine moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyquinoline and pyridine groups provides unique chemical properties that can be exploited for different purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone typically involves the oxidation of pyridin-2-yl-methanes. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source . This method is advantageous due to its mild reaction conditions and the use of water, which minimizes the production of hazardous by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxy group in the quinoline moiety can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Substitution: Various reagents can be used for substitution reactions, including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield pyridin-2-yl-methanones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with various molecular targets. This chelation ability is crucial for its biological and chemical activities, including its use as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A related compound that also features a hydroxyquinoline moiety and is known for its chelating properties.
4-Hydroxy-2-quinolones: These compounds have similar structures and exhibit interesting pharmaceutical and biological activities.
Uniqueness
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone is unique due to the presence of both quinoline and pyridine moieties, which provide a combination of properties not found in other similar compounds. This dual functionality allows for a broader range of applications and interactions with different molecular targets .
Eigenschaften
CAS-Nummer |
123769-29-9 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(8-hydroxyquinolin-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H10N2O2/c18-13-6-3-4-10-7-8-12(17-14(10)13)15(19)11-5-1-2-9-16-11/h1-9,18H |
InChI-Schlüssel |
FZNOGUWOXNWZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
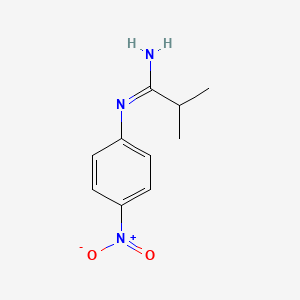
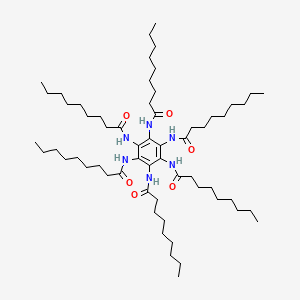
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
